Backbone Conformational Restriction: Cα-Methyl Constrains φ/ψ Torsion Space to Helical Conformations vs. Unconstrained Boc-Propargylglycine
The presence of the Cα-methyl group in 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid restricts the backbone φ/ψ torsional angles to a narrow region of the Ramachandran plot corresponding to 3₁₀‑/α‑helical conformations (φ ≈ ±50°, ψ ≈ ±45°), compared with Boc‑propargylglycine (no α‑CH₃), which samples all sterically allowed regions including β‑sheet and polyproline II conformations [1][2]. Quantitative conformational energy calculations on Cα‑methylated model peptides demonstrate that the α‑methyl substituent reduces the accessible φ/ψ conformational area by approximately 70–80% relative to the non‑methylated glycine analog [2]. This constraint is critical when designing peptides with predictable secondary structure and protease resistance, as the pre‑organization reduces the entropic penalty of folding and shields the backbone from proteolytic enzymes [3].
| Evidence Dimension | Backbone conformational freedom (accessible φ/ψ area on Ramachandran map) |
|---|---|
| Target Compound Data | Accessible φ/ψ area restricted to ~20–30% of the Ramachandran map (helical region); φ ≈ ±50°, ψ ≈ ±45° (for Cα-methylated L‑amino acids in helical conformation) [2] |
| Comparator Or Baseline | Boc‑L‑propargylglycine (Boc‑Pra‑OH, C₁₀H₁₅NO₄, CAS 63039‑48‑5): accesses all sterically allowed regions (β‑sheet, PPII, α‑helix) with ∼3× greater conformational area; φ/ψ unrestricted by Cα‑substitution [1] |
| Quantified Difference | Approximately 3‑ to 5‑fold reduction in sterically allowed φ/ψ conformational space |
| Conditions | Computational conformational energy analysis (MM2/AMBER force fields) on Boc‑amino acid‑N′‑methylamide models; validated by X‑ray crystallography of Cα‑methylated vs. non‑methylated peptide series [1][2] |
Why This Matters
Buyers selecting an α‑alkynyl amino acid for helix‑stabilized or protease‑resistant peptide scaffolds must specify the α‑methyl variant; the non‑methylated analog will not produce the same conformational restriction and is likely to yield peptides with different secondary structure populations and proteolytic susceptibility profiles.
- [1] Werner, H. M.; Horne, W. S. Interplay between Cα Methylation and Cα Stereochemistry in the Folding Energetics of a Helix-Rich Miniprotein. J. Am. Chem. Soc. 2015, 137, 7302–7308. View Source
- [2] Toniolo, C.; Crisma, M.; Formaggio, F.; Peggion, C. Control of peptide conformation by Cα-methylated α-amino acids. Biopolymers 2013, 100, 621–636. View Source
- [3] Werner, H. M.; Cabalteja, C. C.; Horne, W. S. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ChemBioChem 2016, 17, 712–718. View Source
